

In-Depth Technical Guide to Butibufen-d5: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: Butibufen-d5

Cat. No.: B583796

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Butibufen-d5**. Given that **Butibufen-d5** is a deuterated analog of Butibufen, a non-steroidal anti-inflammatory drug (NSAID), this guide also includes relevant information on the mechanism of action of the parent compound to provide a complete context for research and development.

Core Chemical Identity

Butibufen-d5 is a stable isotope-labeled version of Butibufen, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous or non-labeled administered compound.

Table 1: Chemical Identifiers and Core Properties of **Butibufen-d5**

Property	Value	Source
Chemical Name	α -(Ethyl-d5)-4-(2-methylpropyl)benzeneacetic Acid	
Synonyms	2-(4-Isobutylphenyl)butyric Acid-d5; DF 1903Y-d5	
CAS Number	1346603-83-5	
Molecular Formula	C ₁₄ H ₁₅ D ₅ O ₂	
Molecular Weight	225.34 g/mol	

Physicochemical Properties

Butibufen-d5 is characterized as a clear, colorless oil. While specific quantitative data for some physical properties of the deuterated compound are not readily available in public literature, the properties of the parent compound, Butibufen, can provide a useful reference.

Table 2: Physical and Chemical Properties of **Butibufen-d5** and Butibufen

Property	Butibufen-d5	Butibufen (Parent Compound)	Source
Physical Form	Clear Colourless Oil	Data not available	
Solubility	Soluble in Chloroform, Ethyl Acetate	Data not available	
Storage Temperature	Refrigerator (2-8°C)	Data not available	
Melting Point	Data not available	Data not available	
Boiling Point	Data not available	Data not available	
Density	Data not available	Data not available	

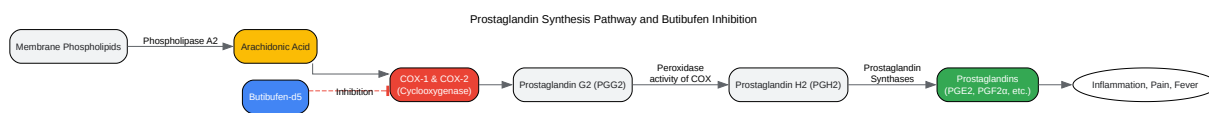
Mechanism of Action: Inhibition of Cyclooxygenase

As an analog of Butibufen, **Butibufen-d5** is expected to exhibit the same mechanism of action. Butibufen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The inhibition of prostaglandin synthesis is the primary mechanism behind the analgesic, anti-inflammatory, and antipyretic effects of NSAIDs like Butibufen.

Prostaglandin Synthesis Signaling Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by Butibufen.



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Caption: Inhibition of COX enzymes by **Butibufen-d5** blocks prostaglandin synthesis.

Experimental Protocols

While specific, validated experimental protocols for **Butibufen-d5** are proprietary to manufacturers, this section outlines general methodologies that are applicable for the synthesis, purification, and analysis of deuterated NSAIDs.

Proposed Synthesis and Purification Workflow

The synthesis of **Butibufen-d5** would likely follow a similar pathway to its non-deuterated counterpart, with the introduction of deuterium at the ethyl group. A possible synthetic route could be adapted from known processes for related compounds.



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Caption: A logical workflow for the synthesis and quality control of **Butibufen-d5**.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the structure and the position and extent of deuterium incorporation.
- Methodology:
 - Dissolve a small sample of **Butibufen-d5** in a deuterated solvent (e.g., CDCl₃).
 - Acquire ¹H NMR and ¹³C NMR spectra.
 - In the ¹H NMR spectrum, the signal corresponding to the ethyl group protons should be significantly reduced or absent, confirming deuteration.
 - The ¹³C NMR spectrum will show signals for all carbon atoms, but the carbons attached to deuterium may show triplet splitting due to C-D coupling.

Mass Spectrometry (MS):

- Purpose: To determine the molecular weight and confirm the isotopic purity.
- Methodology:
 - Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
 - The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **Butibufen-d5** (225.34 g/mol).

- Analysis of the isotopic distribution of the molecular ion peak can determine the percentage of d5, d4, d3, etc., species present, thus indicating isotopic purity.

High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the chemical purity of the compound.
- Methodology:
 - Develop a suitable HPLC method
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